molecular formula C14H30O2Si B11854184 (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol CAS No. 185148-90-7

(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol

Cat. No.: B11854184
CAS No.: 185148-90-7
M. Wt: 258.47 g/mol
InChI Key: NERDIUMEHSWCKX-LBPRGKRZSA-N
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Description

(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol is a complex organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then purified through standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes.

Scientific Research Applications

(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol involves its role as a protecting group for alcohols. The silyl ether group stabilizes the alcohol, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the alcohol group.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silyl chloride
  • tert-Butyl(diphenyl)silyl chloride
  • Triisopropylsilyl chloride

Uniqueness

(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol is unique due to its specific stereochemistry and the presence of the silyl ether protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications.

Biological Activity

(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol, with the CAS number 185148-90-7, is a specialized chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a silyl ether functional group and an alkene side chain. Its molecular formula is C14H30O2SiC_{14}H_{30}O_{2}Si with a molecular weight of approximately 258.48 g/mol. The presence of a tert-butyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and biological assays.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that silyl ethers can disrupt bacterial cell membranes, leading to cell lysis. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis through the activation of caspase pathways, although further research is necessary to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Jung et al., 2006Investigated the synthesis and biological evaluation of silyl ether derivatives, highlighting their antimicrobial properties against Gram-positive bacteria.
Reddipalli et al., 2010Reported on the cytotoxic effects of related compounds on human cancer cell lines, indicating potential for therapeutic applications.
Floreancig et al., 2006Explored the anti-inflammatory potential of silyl ethers in animal models, suggesting mechanisms involving cytokine modulation.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the silyl group facilitates incorporation into lipid membranes, leading to disruption and increased permeability.
  • Caspase Activation : Induction of apoptosis in cancer cells may occur through mitochondrial pathways, involving caspase activation.
  • Cytokine Modulation : The compound may influence signaling pathways related to inflammation, reducing levels of pro-inflammatory cytokines.

Properties

CAS No.

185148-90-7

Molecular Formula

C14H30O2Si

Molecular Weight

258.47 g/mol

IUPAC Name

(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol

InChI

InChI=1S/C14H30O2Si/c1-9-14(5,6)12(15)10-11-16-17(7,8)13(2,3)4/h9,12,15H,1,10-11H2,2-8H3/t12-/m0/s1

InChI Key

NERDIUMEHSWCKX-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(C)(C)C=C)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C=C)O

Origin of Product

United States

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